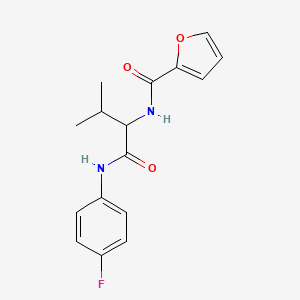

![molecular formula C20H15ClFN3O6 B5379788 6-(2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5379788.png)

6-(2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione” has a molecular formula of C20H15ClFN3O6 and an average mass of 447.801 Da . It is a complex organic compound that contains several functional groups, including a pyrimidinedione group, a nitro group, and a vinyl group .

Synthesis Analysis

The synthesis of this compound could involve several steps. The 2-chloro-6-fluorobenzyl group could be introduced using 2-chloro-6-fluorobenzyl chloride . This compound has been used as an alkylating reagent in the synthesis of various derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups attached to the central pyrimidinedione ring . The presence of the vinyl group allows for potential conjugation with the pyrimidinedione ring, which could have implications for the compound’s reactivity and stability .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. The nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The vinyl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group, for example, could make the compound more polar, influencing its solubility in different solvents .Scientific Research Applications

Anticancer Properties

AKOS000400704 has shown promise as an anticancer agent. Its mechanism of action involves inhibiting specific enzymes or pathways crucial for cancer cell survival. Researchers have explored its potential in various cancer types, including breast, lung, and colon cancers. Preclinical studies demonstrate its ability to suppress tumor growth and induce apoptosis (programmed cell death) in cancer cells .

Anti-Inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating inflammatory signaling pathways. It may help mitigate chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. Researchers are investigating its impact on cytokine production, NF-κB activation, and other inflammatory mediators .

Cardiovascular Applications

AKOS000400704’s nitro group suggests potential cardiovascular effects. It may act as a vasodilator, improving blood flow and reducing hypertension. Additionally, its antioxidant properties could protect against oxidative stress-related cardiovascular diseases. Clinical trials are needed to validate these hypotheses .

Neuroprotective Potential

Preclinical studies indicate that AKOS000400704 might protect neurons from oxidative damage and neurodegenerative processes. Researchers are exploring its role in conditions like Alzheimer’s disease, Parkinson’s disease, and ischemic stroke. The compound’s ability to modulate oxidative stress and inflammation is of particular interest .

Antimicrobial Activity

In vitro studies suggest that AKOS000400704 exhibits antimicrobial effects against bacteria and fungi. It could be a candidate for novel antibiotics or antifungal agents. Further research is necessary to determine its efficacy and safety profiles .

Antiviral Properties

Researchers are investigating whether AKOS000400704 can inhibit viral replication. Its unique chemical structure makes it an intriguing candidate for antiviral drug development. Studies focus on viruses like HIV, herpes simplex, and influenza .

Wound Healing and Tissue Regeneration

Some studies propose that AKOS000400704 may enhance wound healing and tissue repair. Its anti-inflammatory and antioxidant properties could promote tissue regeneration. However, clinical evidence remains limited .

Photodynamic Therapy (PDT)

The compound’s vinyl group suggests potential for photodynamic therapy. PDT involves activating a photosensitizer (like AKOS000400704) with light to selectively destroy cancer cells or pathogens. Researchers are exploring its use in PDT for cancer and skin disorders .

Future Directions

Mechanism of Action

Target of Action

AKOS000400704, also known as Ocedurenone , is a third-generation non-steroidal mineralocorticoid receptor antagonist (MRA) . The primary target of this compound is the mineralocorticoid receptor (MR), which plays a crucial role in controlling blood pressure and providing cardiorenal protection .

Mode of Action

Ocedurenone interacts with the mineralocorticoid receptor, exhibiting increased MR affinity compared to current MRAs . By antagonizing the MR, Ocedurenone can control blood pressure and reduce the urine albumin/creatinine ratio (UACR) in patients with chronic kidney disease (CKD) .

Biochemical Pathways

The antagonism of the MR by Ocedurenone affects the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and fluid balance . This action can lead to reductions in blood pressure and UACR, providing cardiorenal protection .

Pharmacokinetics

The pharmacokinetics of Ocedurenone is characterized by a longer half-life and increased MR affinity compared to current MRAs . This unique pharmacokinetic profile contributes to its efficacy and tolerability . .

Result of Action

The molecular and cellular effects of Ocedurenone’s action include reductions in blood pressure and UACR . These effects can provide cardiorenal protection in CKD patients, reducing their risk of cardiovascular disease .

properties

IUPAC Name |

6-[(E)-2-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN3O6/c1-30-17-9-11(5-7-15-18(25(28)29)19(26)24-20(27)23-15)6-8-16(17)31-10-12-13(21)3-2-4-14(12)22/h2-9H,10H2,1H3,(H2,23,24,26,27)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEMTRVBWUXCHV-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379716.png)

![3-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5379724.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5379735.png)

![3-(4-bromophenyl)-2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5379752.png)

![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5379759.png)

![2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5379767.png)

![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5379772.png)

![2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5379779.png)

amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5379781.png)

![methyl {5-bromo-2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5379795.png)

![8-[(2E)-3-(2-furyl)prop-2-en-1-yl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5379808.png)